Journal Name:Journal of Near Infrared Spectroscopy
Journal ISSN:0967-0335
IF:1.576
Journal Website:http://www.impublications.com/content/journal-near-infrared-spectroscopy
Year of Origin:1993
Publisher:SAGE Publications Inc.
Number of Articles Per Year:37
Publishing Cycle:Bimonthly
OA or Not:Not
Journal of Near Infrared Spectroscopy ( IF 1.576 ) Pub Date: 2022-08-09 , DOI: 10.1049/nbt2.12093
The World Health Organisation reports higher levels of bacterial resistance to cephalosporins and carbapenems of above 54%. The sufficient redox capabilities of Ficus thonningii phytochemicals for Ag+ reduction to Ag0 and ultimately aggregation to nucleation are exploited for the first time in attempting to enhance the antibacterial activity. Solution colour change to brown due to surface plasmon resonance phenomenon confirmed nanoparticle fabrication with a UV/Vis absorption peak at 426 nm. Fourier Transform Infrared spectra revealed functional groups (C=C at 1620-1680 cm-1 ; C=H at 1400-1600 cm-1 aromatics) for encapsulation, stabilisation, and reduction of the silver ion. The Dynamic Light Scattering technique verified F. thonningii encapsulated silver nanoparticles particle size of 57.84 nm with a negative zeta potential (-19.8 mV) as proof of stability. The surface, shape and topographical features were shown by Scanning Electron Microscopy as spherical orientations. An enhanced antimicrobial efficacy was displayed by the nanoparticles (inhibition zones of 26.1, 24.1 and 15.2 mm from 11.5, 10.6 and 6.5 mm) for Staphylococcus aureus, Streptococcus pyrogenes and Escherichia coli, respectively, compared to Flucloxacillin standard that was in the ranges of 21.5, 23.5 and 25.7 mm. The enhanced potency provides a basis for diversified approaches of generating novel drugs for treating bacterial infections.
Journal of Near Infrared Spectroscopy ( IF 1.576 ) Pub Date: 2023-02-14 , DOI: 10.1049/nbt2.12117
Currently, organic solvents are necessary for the preparation of anionic liposomes for siRNA delivery. The removal of organic solvent is time-consuming and the residual organic solvent is not only a hidden danger, but also affects the stability of anionic liposomes. Glycerol, which is physiologically compatible and does not need to be removed, is used to promote the dispersion of lipids and the formation of anionic liposomes. Additionally, the preparation process is simple and not time-consuming. The results showed that anionic liposomes, which were typically spherical with a particle size of 188.9 nm were successfully prepared with glycerol. And with the help of Ca2+ , siRNA was encapsulated in anionic liposomes. The highest encapsulation efficiency at 2.4 mM Ca2+ reached 91%. And the formation of calcium phosphate could promote the endosomal escape of siRNA effectively. The results from cell viability showed that the anionic liposomes had no obvious cytotoxicity. It was also verified that anionic liposomes could improve the resistance of siRNA against degradation. Additionally, siRNA delivered by anionic liposomes could play an effective role in knockout. Therefore, anionic liposomes prepared with glycerol will be a safe and effective delivery platform for siRNA and even other nucleic acid drugs.
Journal of Near Infrared Spectroscopy ( IF 1.576 ) Pub Date: 2022-06-30 , DOI: 10.1049/nbt2.12090
In this work, the rapid, facile, and eco-friendly green process was introduced in the preparation of β-cyclodextrin/magnetic iron oxide nanoparticles by using the aqueous Mentha longifolia extracts of Mentha longifolia. The obtained nanoparticles were characterised by Fourier transform infrared spectroscopy, x-ray powder diffraction, field emission scanning electron microscope, and thermogravimetric analysis. Also, effective factors on the synthesis of magnetic nanocomposites including temperature, concentration of the Mentha longifolia extract, and concentration of FeSO4 solution were optimised by Taguchi design. Moreover, important effective parameters on the adsorption efficiency; such as adsorbent dosage, pH, contact time, and temperature were investigated. The prepared magnetic nanocomposite was applied as a nanocarrier for imatinib mesylate delivery. In vitro studies confirmed imatinib mesylate release over 6 h. The nanocarrier showed pH-dependent imatinib mesylate release with higher drug release at simulated cancer fluid (pH = 5.6) compared to neural fluid (pH = 7.4). Moreover, the sorption isotherms and kinetics for the magnetic nanocomposite were fitted into Langmuir and pseudo-second order models, respectively. Based on the thermodynamic results, the adsorption of imatinib mesylate onto the nanoadsorbent was found to be spontaneous and exothermic.
Journal of Near Infrared Spectroscopy ( IF 1.576 ) Pub Date: 2022-08-30 , DOI: 10.1049/nbt2.12096
Developing biosynthesis of silver nanoparticles (Ag-NPs) using plant extract is an environmentally friendly method to reduce the use of harmful chemical substances. The green synthesis of Ag-NPs by Lawsonia inermis extract and its cellular toxicity and the antimicrobial effect was studied. The physical and chemical properties of synthesised Ag-NPs were investigated using UV-visible spectroscopy, infrared spectroscopy, X-ray diffraction (XRD), scanning, and transmission electron microscopy. The average size of Ag-NPs was 40 nm. The XRD result shows peaks at 2θ = 38.07°, 44.26°, 64.43°, and 77.35° are related to the FCC structure of Ag-NPs. Cytotoxicity of synthesised nanoparticles was evaluated by MTT toxicity test on breast cancer MCF7 cell line. Observations showed that the effect of cytotoxicity of nanoparticles on the studied cell line depended on concentration and time. The obtained IC50 was considered for cells at a dose of 250 μg/ml. Growth and survival rates decreased exponentially with the dose. Antimicrobial properties of Ag-NPs synthesised with extract were investigated against Escherichia coli, Salmonella typhimurium, Bacillus cereus, and Staphylococcus aureus to calculate the minimum inhibitory concentration and the minimum bactericidal concentration of (MBC). The results showed that the synthesised Ag-NPs and the plant extract have antimicrobial properties. The lowest concentration of Ag-NPs that can inhibit the growth of bacterial strains was 25 μg/ml.
Journal of Near Infrared Spectroscopy ( IF 1.576 ) Pub Date: 2022-11-19 , DOI: 10.1049/nbt2.12104
Fungi can produce many compounds, such as proteins, enzymes, amino acids, and polysaccharides, which are internalised and enriched for metals, and are widely used as reducing and stabilising agents for the biosynthesis of gold nanoparticles (Au NPs). Almost all fungal sources used in the synthesis of the Au NPs are in the form of cell filtrates or mycelial suspensions. However, the culture of cell-free fungal filtrate and mycelium is not comparable to the propagation of fungal substrates in input and operation. Here, we evaluated in vivo biosynthesis of Au NPs in enoki mushrooms (Flammulina velutipes). HAuCl4 was reduced in the fruiting body of the enoki mushrooms via induction by Pb2+ , resulting in the generation of Au NPs. We then employed UV-Vis absorption spectroscopy, Transmission Electron Microscope, and Energy Dispersive Spectrometer to characterise various shapes of the Au NPs. The elemental analysis indicated that the Au NPs were mainly concentrated in organelles of the stalk and cap cells. We also demonstrated that 0.3-0.5 mM HAuCl4 was the optimal stress treatment concentration based on the changes in physiological indicators of the enoki mushrooms. This work reveals that fungi can be utilised well as nanomaterial bioreactors.
Journal of Near Infrared Spectroscopy ( IF 1.576 ) Pub Date: 2023-04-06 , DOI: 10.1049/nbt2.12125
In nanotechnology, compounds containing metal materials are used in pharmaceutical sciences. The main purpose of this research was to introduce a novel method to control the amount of zeolite imidazolate framework (ZIF) in water by forming a protective layer such as layered double hydroxide (LDH). Firstly, ZIF was synthesised as the nucleus of the nanocomposite, and then LDH was formed by in situ synthesis as a protective layer. Scanning electron microscope, Fourier-transform infrared spectroscopy, X-Ray Diffraction, and Brunauer, Emmett and Teller techniques were used to determine (ZIF-8@LDH chemical structure and morphology. Our findings revealed that the ZIF-8@LDH-MTX complex could interact with carboxyl groups and trivalent cations by creating a bifurcation bridge, clarity, and high thermal stability. The antibacterial test indicated that ZIF-8@LDH was able to inhibit pathogenic growth. 2,5-Diphenyl-2H-Tetrazolium Bromide assay results showed that ZIF-8@LDH alone had no notable cytotoxic effect on Michigan Cancer Foundation-7 (MCF-7) cancer cells. However, the cytotoxicity rate was significantly increased in treated MCF-7 cells with ZIF-8@LDH-MTX compared to that of treated cells with methotrexate alone, which can be reasoned by the protection of drug structure and increasing its permeability. The drug release profile was constant at pH = 7.4. All findings indicated that the ZIF-8@LDH complex could be considered a newly proposed solution for effective anti-cancer drug delivery.
Journal of Near Infrared Spectroscopy ( IF 1.576 ) Pub Date: 2023-04-21 , DOI: 10.1049/nbt2.12129
Melanoma is a dangerous type of skin cancer sometimes treated with radiotherapy. However, it induces damage to the surrounding healthy tissue and possibly further away areas. Therefore, it is necessary to give a lower dose to the patient with targeted therapy. In this study, the radio-sensitising effect of gold-coated iron oxide nanoparticles on electron beam radiotherapy of a melanoma tumour with magnetic targeting in a mouse model was investigated. Gold-coated iron oxide nanoparticles were prepared in a steady procedure. The melanoma tumour model was induced in mice. Animals were divided into five groups: (1) normal; (2) melanoma; (3) gold-coated iron oxide nanoparticles alone; (4) electron beam radiotherapy; (5) electron beam radiotherapy plus gold-coated iron oxide nanoparticles. The magnet was placed on the tumour site for 2 h. The tumours were then exposed to 6 MeV electron beam radiotherapy for a dose of 8 Gy. Inductively coupled plasma optical emission spectrometry test, hematoxylin and eosin staining, and enzyme-linked immunosorbent assay blood test were also performed. Gold-coated iron oxide nanoparticles with magnetic targeting before electron beam radiotherapy reduced the growth of the tumour compared to the control group. Blood tests did not show any significant toxicity. Deposition of nanoparticles was more in the tumour and spleen tissue and to a lesser extent in the liver, kidney, and lung tissues. The synergistic effect of nanoparticles administered by the intraperitoneal route and then concentrated into the tumour area by application of an external permanent magnet, before delivery of the electron beam radiotherapy improved the overall cancer treatment outcome and prevented metal distribution side effects.
Journal of Near Infrared Spectroscopy ( IF 1.576 ) Pub Date: 2022-08-05 , DOI: 10.1049/nbt2.12092
Polycaprolactone (PCL) and silk fibroin are used to make nanofiber wound dressings, and then allicin is added to PCL and silk fibroin to expand antibacterial properties. The polymer solutions are subjected to various electrospinning parameters, and allicin-containing and non-allicin fibres are prepared. Fibres are examined by scanning electron microscopy (SEM), Fourier-transform infrared spectroscopy (FTIR), contact angle analysis, mechanical testing, bacterial culture, and 3-(4 5-dimethylthiazol-2-yl)-2 5-diphenyltetrazolium bromide (MTT). The SEM results show that the addition of fibroin and allicin at a constant voltage provides a direct relationship between the distance and the diameter of the fibres. Also, the total variation algorithm is used for denoising the signal of FTIR that the results confirm the functional groups present in the fibres. Furthermore, the contact angle test for allicin-free fibres shows that the contact angle of these fibres is 133.3° that decreases to 85.5° by adding allicin to the structure. Moreover, the tensile test of allicin-free fibres shows that Young's modulus of these fibres is 2.06 MPa, while the value increases to 5.12 MPa with the addition of allicin to the structure and at the end of the bacterial culture test, a growth inhibition zone is seen after 17 and 24 h. According to the obtained results, these fibres have the potential to be used in burn applications.
Journal of Near Infrared Spectroscopy ( IF 1.576 ) Pub Date: 2023-04-11 , DOI: 10.1049/nbt2.12128
OBJECTIVE
Dermaseptin-PP is a newly discovered anticancer peptide with a unique antitumour mechanism and remarkable effect. However, this α-helix anticancer peptide risks haemolysis when used at high doses, which limits its further application. This study aims to prepare a pH-responsive liposome, Der-loaded-pHSL, using nanotechnology to avoid the haemolysis risk of Dermaseptin-PP and increase its accumulation in tumour sites to enhance efficacy and reduce toxicity.
METHODS
The characterisation of Der-loaded-pHSL was carried out employing preparation. The effect of haemolysis and tumour inhibition were investigated by in vitro haemolysis assay and cytotoxicity assay. The cell uptake under different pH conditions was investigated by flow cytometry, and the effect of pH on tumour cell selectivity was evaluated. In order to evaluate the in vivo targeting and antitumour effect of Der-loaded-pHSL, the in vivo distribution experiment and the pharmacodynamic experiment were performed using the nude mouse tumour model.
RESULTS
The preparation method of the Der-loaded-pHSL is simple, and the liposome has good nanoparticle characteristics. When Dermaseptin-PP was prepared as liposome, haemolysis was significantly decreased, and tumour cell inhibition was significantly enhanced. Compared with ordinary liposomes, this change was more significant in Der-loaded-pHSL. The uptake of pH-sensitive liposomes was higher in the simulated acidic tumour microenvironment, and the uptake showed a specific acid dependence. In vivo experiments showed that Der-loaded-pHSL had a significant tumour-targeting effect and could significantly enhance the antitumour effect of Dermaseptin-PP.
CONCLUSION
Der-loaded-pHSL designed in this study is a liposome with a quick, simple, effective preparation method, which can significantly reduce the haemolytic toxicity of Dermaseptin-PP and enhance its antitumour effect by increasing the tumour accumulation and cell intake. It provides a new idea for applying Dermaseptin-PP and other anticancer peptides with α-helical structure.
Journal of Near Infrared Spectroscopy ( IF 1.576 ) Pub Date: 2022-12-21 , DOI: 10.1049/nbt2.12110
Gold nanorods (GNRs) have emerged as the most efficient photothermal agent in cancer therapy and photocatalysis. Understanding the influence of the surrounding medium, particle size, and excitation wavelength is critical to optimising the photothermal conversion rate. Here, three pairs of large and small gold nanorods of different aspect ratios and their heat generation under laser radiation at on and off surface plasmon resonance wavelengths in aqueous solution and gel-like media are investigated. In the aqueous solution, the temperature rise of the large gold nanorods is more than with small gold nanorods at resonance excitation. In contrast to the large gold nanorods (LGNRs), the small gold nanorods (SGNRs) were less sensitive to excitation wavelength. At off-resonance excitation, the temperature rise of the SGNRs is larger than that of the LGNRs. In the agarose gel, the photothermal effect of the SGNRs is greater than LGNRs excited at the wavelength near their solution phase longitudinal surface plasmon resonance wavelength. The temperature increase of LGNRs in gel is significantly less than in aqueous solution. These findings suggest that SGNRs could be more beneficial than the LGNRs for photothermal applications in biological systems and provides further insight when selecting GNRs.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
化学4区 | CHEMISTRY, APPLIED 应用化学4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
17.50 | 50 | Science Citation Index Expanded | Not |
Submission Guidelines
- Journal Submission Website
- http://www.impublications.com/authors/index.php/jnirs/login